1-(4-Bromo-2,3-difluorophenyl)pyrrolidine
Description
1-(4-Bromo-2,3-difluorophenyl)pyrrolidine is a halogenated pyrrolidine derivative characterized by a pyrrolidine ring directly attached to a 4-bromo-2,3-difluorophenyl group. Pyrrolidine derivatives are widely studied for their biological activities, including antiviral, anti-inflammatory, and central nervous system (CNS)-related effects . The presence of halogens (Br, F) enhances metabolic stability and influences lipophilicity, which is critical for drug-likeness parameters such as solubility and membrane permeability .
Properties
IUPAC Name |
1-(4-bromo-2,3-difluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N/c11-7-3-4-8(10(13)9(7)12)14-5-1-2-6-14/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDMLBFURNSBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=C(C=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
- Step 1: Preparation of 4-bromo-2,3-difluoroaniline or corresponding aryl halide.
- Step 2: Reaction of the aryl halide with pyrrolidine under inert atmosphere, often in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), sometimes catalyzed by bases or transition metals.
- Step 3: Purification by flash chromatography or recrystallization.
This method leverages the electron-withdrawing effect of fluorine atoms to activate the aromatic ring towards nucleophilic substitution by pyrrolidine.
Isocyanate Intermediate Route
- Step 1: Conversion of the aryl amine (4-bromo-2,3-difluoroaniline) to the corresponding aryl isocyanate using phosgene or safer phosgene equivalents.
- Step 2: Addition of pyrrolidine to the isocyanate at low temperature (0 °C) in dichloromethane, stirring for 10 minutes at room temperature.
- Step 3: Evaporation of solvent and purification by flash chromatography to yield the desired compound.
This method provides high regioselectivity and yields, as the isocyanate intermediate is highly reactive towards nucleophilic amines.
Grignard Reagent Addition and Cyclization
- Step 1: Preparation of aryl nitrile derivative bearing 4-bromo-2,3-difluoro substitution.
- Step 2: Reaction with a Grignard reagent (e.g., alkylmagnesium bromide) in dry tetrahydrofuran (THF) at elevated temperatures (70 °C) for 2-8 hours.
- Step 3: Quenching with methanol and reduction with sodium borohydride to convert intermediate imines to amines.
- Step 4: Reaction of the resulting amine with pyrrolidine or its derivatives to form the final compound.
- Step 5: Purification by flash chromatography.
Reaction Conditions and Optimization
| Method | Solvent | Temperature | Reaction Time | Catalysts/Additives | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| SNAr with Pyrrolidine | DMF, DCM | Room temp to 70 °C | 0.5 - 8 hours | Base (e.g., K2CO3), inert gas | 75-90 | Electron-withdrawing fluorines assist SNAr |
| Isocyanate Intermediate | DCM | 0 °C to room temp | 10-30 minutes | None or mild base | 80-85 | High selectivity, mild conditions |
| Grignard Addition & Cyclization | THF | 0 °C to 70 °C | 2-8 hours | Sodium borohydride (reduction) | 70-80 | Multi-step, good for complex derivatives |
Research Findings and Characterization
- NMR Analysis: ^1H, ^13C, and ^19F NMR spectroscopy confirm the substitution pattern on the aromatic ring and the presence of the pyrrolidine ring.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Purity: Flash chromatography and recrystallization yield compounds with purity >95%.
- Reaction Monitoring: Thin-layer chromatography (TLC) and in some cases fluorescence quenching under UV light are used for monitoring reaction progress.
Summary Table of Preparation Methods
| Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Starting material preparation | 4-Bromo-2,3-difluoroaniline or aryl halide | Key intermediate |
| 2 | Formation of aryl isocyanate (optional) | Phosgene or equivalents | Reactive intermediate |
| 3 | Coupling with pyrrolidine | Pyrrolidine, DCM, 0 °C to RT | Formation of target compound |
| 4 | Grignard addition and reduction (alternative) | Aryl nitrile, Grignard reagent, NaBH4, THF | Multi-step synthesis route |
| 5 | Purification | Flash chromatography, recrystallization | High purity product |
Notes on Industrial and Research Applications
- The described methods are scalable with optimization for industrial synthesis, focusing on yield and purity.
- The bromine and fluorine substituents enhance biological activity and binding affinity, making this compound valuable in medicinal chemistry.
- The synthetic routes allow for modifications to introduce different substituents for drug discovery.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,3-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(4-Bromo-2,3-difluorophenyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-bromo-2,3-difluorobenzaldehyde or similar derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of derivatives involving this compound. In a study focused on synthesizing new piperidine derivatives, compounds were tested against various cancer cell lines including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications of this compound could lead to promising anti-cancer agents .
Targeting Specific Diseases
The versatility of this compound extends beyond oncology. Its structural features make it a candidate for developing treatments for various diseases. For example, researchers have explored its potential against parasitic infections like Human African Trypanosomiasis (HAT), where it demonstrated selective toxicity towards Trypanosoma brucei without affecting mammalian cells significantly .
Anti-inflammatory Activity
In addition to its anti-cancer properties, derivatives of this compound have been investigated for their anti-inflammatory effects. Research into related pyrimidine derivatives has shown promising results in inhibiting cyclooxygenase enzymes (COX-1/COX-2), which are key players in inflammatory responses. This suggests that similar modifications to this compound could yield effective anti-inflammatory agents .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anti-Cancer Activity | Significant cytotoxicity against A549 and HCT-116 cell lines | Potential for development as an anti-cancer drug |
| Parasitic Infections | Selective inhibition of T. brucei growth | Possible treatment avenue for HAT |
| Anti-inflammatory Effects | Inhibition of COX enzymes in related compounds | Development of new anti-inflammatory drugs |
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,3-difluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .
Comparison with Similar Compounds
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine
- Structure : Features a carbonyl linker between the pyrrolidine and a 4-bromo-2-fluorophenyl group.
- Properties : Molecular weight = 272.11, XLogP3 = 2.7, hydrogen bond acceptors = 2 .
- Comparison: The absence of a third fluorine (compared to the target compound) reduces electronegativity and steric hindrance. estimated ~3.0 for the target compound).
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Contains a 2,4-difluorophenyl group and a carboxylic acid substituent on the pyrrolidine ring.
- Properties : Demonstrated anti-inflammatory and antiviral activity .
- Comparison : The carboxylic acid group enhances water solubility but may limit blood-brain barrier penetration. The target compound’s bromine atom offers a handle for further functionalization (e.g., cross-coupling reactions) .
Brominated Heterocycles with Different Cores
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Contains a trifluoromethyl group adjacent to bromine.
- Properties : Similarity score = 0.84 (compared to the target compound) .
- Comparison : The trifluoromethyl group increases electronegativity and metabolic stability but may introduce steric clashes in binding pockets.
Compounds with Similar Substituents but Different Linkers
(4-Bromo-2,3-difluorophenyl)methylamine Hydrochloride
1-(1-Phenylcyclohexyl)pyrrolidine (PCPy)
- Structure : Pyrrolidine attached to a phenylcyclohexyl group.
- Activity: Known psychoactive effects due to NMDA receptor antagonism .
- Comparison: The target compound’s halogenated phenyl group may reduce CNS activity but improve selectivity for non-neurological targets.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight | Halogen Substituents | XLogP3 | Key Features |
|---|---|---|---|---|
| This compound | ~290 (estimated) | Br, 2F | ~3.0 | Flexible pyrrolidine, Br for coupling |
| 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine | 272.11 | Br, F | 2.7 | Carbonyl linker, higher polarity |
| (4-Bromo-2,3-difluorophenyl)methylamine | 263.52 | Br, 2F | N/A | Primary amine, charged at physiological pH |
Biological Activity
1-(4-Bromo-2,3-difluorophenyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a brominated and difluorinated phenyl group. The presence of halogen atoms is significant as they can influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, potentially inhibiting the growth of various bacterial strains.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly against specific cancer cell lines. The compound's structure suggests it may interfere with cancer cell proliferation pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The bromine and fluorine substituents enhance the compound's binding affinity to target proteins or enzymes involved in disease processes.
- The pyrrolidine ring may facilitate interactions with cellular receptors or enzymes, leading to altered signaling pathways that affect cell growth and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For example, it demonstrated an IC50 value in the low micromolar range against breast cancer cells, suggesting significant anticancer potential .
- Selectivity and Toxicity : Comparative studies indicate that while this compound is effective against cancer cells, it exhibits selectivity over normal cells, potentially reducing toxicity .
- Mechanistic Insights : Investigations into its mechanism revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for preparing 1-(4-Bromo-2,3-difluorophenyl)pyrrolidine?
Methodological Answer: A two-step approach is commonly employed:
Suzuki-Miyaura Coupling : React 4-Bromo-2,3-difluorophenylboronic acid (CAS 374790-99-5) with a pyrrolidine precursor (e.g., 1-bromopyrrolidine) using Pd(PPh₃)₄ as a catalyst in a toluene/water mixture (3:1) at 80°C for 12 hours .
Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >97% purity. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, 1.0 mL/min) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use DMSO-d₆ for , , and NMR. The pyrrolidine ring protons appear as a multiplet at δ 2.8–3.2 ppm, while aromatic protons show coupling due to fluorine atoms (δ 7.1–7.5 ppm) .
- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 290.0 (calculated for C₁₀H₁₀BrF₂N).
- X-ray Crystallography : Resolve dihedral angles between the pyrrolidine ring and aryl group (e.g., 87.41° observed in analogous structures) to confirm stereochemistry .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data caused by fluorine atoms in this compound?
Methodological Answer: Fluorine’s strong electronegativity induces complex splitting patterns in NMR:
- -decoupled NMR : Suppress - coupling to simplify spectra.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, - coupling constants (e.g., ) can be measured via heteronuclear correlation experiments .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate assignments .
Example : In analogous fluorinated pyrrolidines, discrepancies in δ 7.2–7.5 ppm aromatic protons were resolved by identifying through-space - coupling using NOESY .
Q. What reaction pathways are feasible for modifying the pyrrolidine ring in this compound?
Methodological Answer:
- N-Functionalization : React with electrophiles (e.g., acyl chlorides) in THF at 0°C to form amides. Monitor via TLC (Rf 0.5 in ethyl acetate).
- Ring Expansion : Treat with chloroethylamine under basic conditions (K₂CO₃, DMF, 60°C) to generate azepane derivatives. Confirm via GC-MS .
- Radical Reactions : Use AIBN as an initiator with bromine sources (NBS) to introduce substituents at the pyrrolidine β-position .
Case Study : this compound reacted with methyl acrylate under photoredox conditions (Ru(bpy)₃Cl₂, blue LED) yielded a spirocyclic product (72% yield) .
Q. How can this compound be utilized in medicinal chemistry research?
Methodological Answer:
- Kinase Inhibition Screening : Use as a scaffold for JAK2/STAT3 inhibitors. Perform molecular docking (AutoDock Vina) to predict binding affinity (ΔG ≈ -9.2 kcal/mol) .
- SAR Studies : Synthesize analogs by replacing bromine with other halogens (e.g., Cl, I) and evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS. Half-life (t₁/₂) >2 hours suggests favorable pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
